2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
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Overview
Description
“2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide” is a chemical compound. It is a derivative of benzothiazole . It is used in the synthesis of potent and selective inhibitors of glycogen synthase kinase 3 .
Synthesis Analysis
The synthesis of this compound could involve the use of 3-Chloro-5-methoxypyridazine, which is used to synthesize potent and selective inhibitors of glycogen synthase kinase 3 . The synthesis could also involve the use of 3-Amino-6-methoxypyridazine, which is an organic reagent that can be used as a key intermediate in the preparation of Relugoli .Scientific Research Applications
Potential Neuroleptics and Synthesis of Heterocyclic Compounds
Valenta et al. (1990) explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which could have implications in the development of potential neuroleptics within the orthopramide series. This research demonstrates the versatility of nitrobenzamide derivatives in synthesizing compounds with potential neurological applications Valenta et al., 1990.
Modification for Antihelminthic Effect
Galkina et al. (2014) modified the anticestodal drug 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide to improve its biological effect, showcasing the chemical versatility of nitrobenzamide derivatives for enhancing pharmacological properties without altering the core pharmacophoric groups Galkina et al., 2014.
Synthesis and Cytotoxicity of Quinazolinones
Hour et al. (2007) focused on the synthesis of quinazolinones starting from benzamide derivatives, assessing their cytotoxicity against various cancer cell lines. This study underscores the potential of nitrobenzamide derivatives in the synthesis of compounds with significant anticancer activities Hour et al., 2007.
Crystal Engineering with Hydrogen and Halogen Bonds
Saha et al. (2005) investigated the crystal engineering aspects of benzamide derivatives, highlighting the role of hydrogen and halogen bonds in designing new molecular structures. This research provides insights into how nitrobenzamide derivatives can be utilized in material science for crystal design and engineering Saha et al., 2005.
Corrosion Inhibition Studies
Mishra et al. (2018) demonstrated how N-phenyl-benzamide derivatives, including those with nitro and methoxy substituents, serve as effective corrosion inhibitors for mild steel in acidic environments. This application highlights the industrial relevance of nitrobenzamide derivatives in protecting metals from corrosion Mishra et al., 2018.
Mechanism of Action
Target of Action
The primary targets of the compound “2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide” are currently under investigation . The compound is a small molecule
Mode of Action
It is known that the compound interacts with its targets in the cell, leading to changes in cellular processes .
Biochemical Pathways
The compound is likely to interact with multiple biochemical pathways due to its complex structure and potential for diverse interactions with cellular targets .
Pharmacokinetics
The compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action, is also under investigation .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . As research progresses, more information about the specific effects of this compound at the molecular and cellular level will become available .
properties
IUPAC Name |
2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4/c1-27-17-8-7-16(21-22-17)11-3-2-4-12(9-11)20-18(24)14-6-5-13(23(25)26)10-15(14)19/h2-10H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRYVTKFRHWORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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